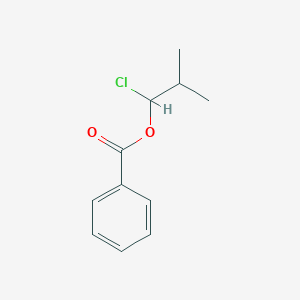

Chloroisobutyl benzoate

Description

Chloroisobutyl benzoate (chemical formula: C11H13ClO2) is an ester derived from chlorobenzoic acid and isobutyl alcohol. Chlorinated benzoates, such as those listed in (e.g., propyl 2-chlorobenzoate), often exhibit altered physicochemical properties compared to non-halogenated analogs due to the electron-withdrawing effects of chlorine.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

(1-chloro-2-methylpropyl) benzoate |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)10(12)14-11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

InChI Key |

VODSPNMPTLBZSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(OC(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Alkyl Benzoates

Alkyl benzoates vary by alcohol chain length and branching, influencing their properties:

Key Findings :

Functional and Reactivity Comparisons

- Resin Applications: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin cements compared to methacrylate-based initiators, achieving superior polymerization degrees . Chlorinated analogs like this compound may similarly enhance crosslinking in resins due to halogen-induced radical stabilization.

- Degradation Pathways : Benzoate derivatives are metabolized via the benzoyl-CoA pathway in anaerobic bacteria . Chlorinated variants likely resist microbial degradation, leading to environmental persistence .

Q & A

Q. What are the standard synthetic pathways for chloroisobutyl benzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification between benzoic acid derivatives and chloroisobutanol. A common method involves catalytic esterification using acid catalysts (e.g., sulfuric acid) under reflux conditions. Optimization may include adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature control (80–100°C), and solvent selection (e.g., toluene for azeotropic water removal). Post-reaction purification via fractional distillation or column chromatography is critical to isolate high-purity product .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structural analogs like isobutyl benzoate?

- ¹H NMR : The chlorine substituent in this compound causes distinct splitting patterns in the isobutyl group’s protons (e.g., δ 1.2–1.5 ppm for CH₂Cl vs. δ 0.9–1.1 ppm for unsubstituted isobutyl).

- IR Spectroscopy : A C-Cl stretch near 600–800 cm⁻¹ confirms the presence of the chloroalkyl group, absent in non-halogenated analogs. Comparative spectral libraries and integration of retention data (GC/HPLC) further resolve structural ambiguities .

Q. What validated methods exist for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. A C18 column and mobile phase of acetonitrile:water (70:30 v/v) achieve baseline separation. For titration-based quantification, a back-titration method using ethanolic KOH (0.1 M) and phenolphthalein indicator can determine ester content, where 1 mL KOH ≈ [calculated molar equivalent] of this compound .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s stability under varying pH and temperature conditions?

The electron-withdrawing chlorine atom increases electrophilicity at the ester carbonyl, accelerating hydrolysis under alkaline conditions (pH > 9). Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while computational DFT analysis quantifies steric hindrance effects on degradation pathways .

Q. What mechanistic insights explain this compound’s interactions with biological macromolecules (e.g., enzymes, lipid bilayers)?

Molecular docking simulations suggest that the chloroalkyl group enhances hydrophobic interactions with protein binding pockets (e.g., esterases). Fluorescence quenching assays using bovine serum albumin (BSA) reveal static quenching mechanisms, with binding constants (Kb) calculated via Stern-Volmer plots. Membrane permeability studies (e.g., PAMPA assays) correlate logP values with diffusion rates across lipid bilayers .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, cell lines). A systematic review approach, as outlined in Cochrane guidelines, is recommended:

Q. What statistical frameworks are appropriate for analyzing multifactorial experiments involving this compound?

- Factorial ANOVA : Evaluates interactions between variables (e.g., concentration, temperature).

- Response Surface Methodology (RSM) : Optimizes reaction yields using central composite designs.

- Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic or chromatographic datasets.

Software tools like SPSS or R (with

lme4package) enable robust modeling of non-linear effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Engineering Controls : Fume hoods for vapor containment (boiling point ~250°C).

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (flash point ~107°C).

- Waste Management : Neutralization of acidic byproducts before disposal. Regular airborne monitoring (OSHA PEL: 5 mg/m³) and emergency showers/eyewash stations are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.